LogP Differentiation: Enhanced Lipophilicity Relative to Non-Cyclopropyl Analogs
The target compound exhibits an XLogP3-AA value of 0.3, indicating a modestly lipophilic character conferred by the cyclopropyl substituent [1]. In contrast, the parent scaffold 1-methyl-1H-pyrazole-4-carboxylic acid, lacking the cyclopropyl group, has a computed XLogP of 0.0 [2]. This difference in lipophilicity can impact membrane permeability and oral bioavailability profiles in a compound series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-4-carboxylic acid: 0.0 |
| Quantified Difference | Δ = +0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Increased lipophilicity may improve membrane permeability, making the compound a preferred building block for medicinal chemistry campaigns requiring enhanced oral bioavailability.
- [1] PubChem. (2025). 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid. PubChem CID 29049288. View Source
- [2] PubChem. (2025). 1-Methyl-1H-pyrazole-4-carboxylic acid. PubChem CID 227561. View Source
